5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Lipophilicity LogP Membrane permeability

Agrochemical discovery teams seeking to explore chemical space beyond crowded 3-difluoromethyl SDHI fungicide intermediates can use this 5-fluoro-3-trifluoromethyl pyrazole-4-carboxylic acid building block for scaffold-hopping and patent differentiation. - Unique substitution pattern distinct from all commercialized SDHI intermediates; enables novel carboxamide libraries for FTO evaluation. - Reduced HBA count (4 vs. 6 for non-fluorinated analogs) and ΔLogP of +0.4 to +0.7 improve selectivity and ADME profile. - 3D-QSAR evidence supports enhanced SDHI target engagement via electronegative 5-position substitution. Available at 98% purity from multiple vendors for rapid SAR exploration.

Molecular Formula C6H4F4N2O2
Molecular Weight 212.1 g/mol
CAS No. 151734-01-9
Cat. No. B180494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
CAS151734-01-9
Synonyms5-FLUORO-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Molecular FormulaC6H4F4N2O2
Molecular Weight212.1 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)F
InChIInChI=1S/C6H4F4N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14)
InChIKeyCFIFNLXETZBBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS 151734-01-9): Procurement-Grade Overview for SDHI Agrochemical Intermediate R&D


5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS 151734-01-9) is a fully substituted fluorinated pyrazole-4-carboxylic acid building block bearing a unique 5-fluoro/3-trifluoromethyl combination on the heterocyclic core. It serves primarily as a synthetic intermediate in the discovery and development of succinate dehydrogenase inhibitor (SDHI) fungicides, a class that includes blockbuster active ingredients such as fluxapyroxad, bixafen, and penflufen [1]. The presence of four fluorine atoms across two electronically distinct positions imparts a distinctive physicochemical profile—LogP of 1.28, hydrogen bond acceptor count of 4, and molecular weight of 212.10 g/mol—that differentiates it from more common pyrazole-4-carboxylic acid intermediates [2].

Workflow

SDHI fungicide lead optimization via 5-fluoro-3-trifluoromethyl pyrazole core

Differentiation

Elevated lipophilicity and reduced HBA count versus common 3-CF3 or 3-CHF2 intermediates

Selection Logic

5-Fluoro substituent pre-installed for critical SDHI target engagement SAR

Why 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common Pyrazole-4-carboxylic Acid Intermediates


Superficially similar pyrazole-4-carboxylic acid intermediates—such as 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1, the non-fluorinated analog) or 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9, the blockbuster SDHI intermediate)—are not functionally interchangeable with the 5-fluoro-3-trifluoromethyl variant. The 5-fluoro substituent reduces the hydrogen bond acceptor count from 6 to 4 relative to the non-fluorinated analog, alters the lipophilicity (ΔLogP ≈ +0.4 to +0.7 depending on comparator), and introduces an electronegative steric element at the position shown by 3D-QSAR to be critical for SDHI target engagement [1][2]. Furthermore, the 3-trifluoromethyl group increases metabolic stability and electron-withdrawing capacity compared to the 3-difluoromethyl congener, meaning that downstream carboxamide products derived from each building block will exhibit divergent ADME and potency profiles [3].

5-F absence

Lack of 5-fluoro substitution in analogs alters the electronegative steric profile required for SDHI activity; may shift SAR outcome.

3-CF3 vs 3-CHF2

Trifluoromethyl group imparts stronger electron withdrawal and different metabolic stability relative to difluoromethyl; downstream carboxamide profiles likely to diverge.

HBA count

Target compound has 4 HBA vs 5–6 for non-fluorinated or 3-CHF2 analogs; this alters hydrogen-bonding capacity and may affect off-target selectivity.

Quantitative Differentiation Evidence for 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS 151734-01-9) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. 3-Trifluoromethyl Analog and 3-Difluoromethyl Analog

The target compound exhibits a measured LogP of 1.2762, which is elevated relative to both the non-fluorinated 3-trifluoromethyl analog (LogP = 1.13710) and the 3-difluoromethyl analog (LogP = 0.60473293) [1]. This represents a ΔLogP of +0.14 versus the closest direct analog (CAS 113100-53-1) and +0.67 versus the most widely used SDHI intermediate (CAS 176969-34-9). The XLogP3 values from PubChem corroborate this trend: target = 1.1, 3-CF3 analog = 0.7, 3-CHF2 analog = 0.4 [2][3].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.28 vs. 1.14 (3-CF3 analog) & 0.60 (3-CHF2 analog); ΔLogP +0.14 to +0.67
Reported lipophilicity shift may influence membrane permeability of derived carboxamides.
Measured/ computed values from vendor QC and PubChem; cross-study comparison.
Lipophilicity LogP Membrane permeability Drug-likeness

Hydrogen Bond Acceptor (HBA) Count Reduction: Target Compound vs. Non-Fluorinated 3-Trifluoromethyl Analog

The 5-fluoro substitution on the target compound reduces the hydrogen bond acceptor count to 4, compared with 6 for the non-fluorinated 3-trifluoromethyl analog (CAS 113100-53-1) [1][2]. Both compounds share identical hydrogen bond donor count (1) and topological polar surface area (55.1 Ų). The 3-difluoromethyl analog (CAS 176969-34-9) has an intermediate HBA count of 5 [3].

HBA Count Reduction
Cross-study comparable
HBA = 4 for target; 6 for 3-CF3 analog, 5 for 3-CHF2 analog; TPSA constant 55.1 Ų
Reduced HBA may limit off-target hydrogen bonding in final carboxamide products.
Computed by Cactvs 3.4.8.18 (PubChem).
Hydrogen bond acceptor HBA Off-target selectivity Molecular recognition

5-Fluoro Substituent as a Critical SAR Determinant for SDHI Target Engagement

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of pyrazole-4-carboxamide SDHI fungicides has demonstrated that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring are important determinants of antifungal activity [1]. The target compound uniquely provides a 5-fluoro substituent (the most electronegative element) in combination with a 3-trifluoromethyl group, whereas the most widely deployed intermediates—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) and 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1)—lack any 5-position substitution [2][3].

5-F Substituent SAR
Class-level inference
3D-QSAR models identify electronegative 5-position steric bulk as key activity driver; target uniquely provides 5-fluoro with 3-trifluoromethyl.
Supports SAR-driven building block selection for SDHI lead exploration.
CoMFA/CoMSIA q² > 0.5; no direct IC₅₀ ratio for building block.
Structure-activity relationship 3D-QSAR SDHI Succinate dehydrogenase Antifungal

Boiling Point and Industrial Processability: 5-Fluoro-3-trifluoromethyl Derivative vs. 3-Difluoromethyl Derivative

The target compound has a reported boiling point of 271.1 ± 40.0 °C at 760 mmHg, which is lower than the 3-difluoromethyl analog (315.9 ± 42.0 °C) despite having a higher molecular weight (+36 Da) . The 3-trifluoromethyl analog (CAS 113100-53-1) has a boiling point of 285.6 ± 40.0 °C, which is closer to but still higher than the target compound .

Boiling Point (760 mmHg)
Data to verify
Target 271.1 ± 40.0 °C vs. 315.9 (3-CHF2 analog) & 285.6 °C (3-CF3 analog); ΔTb −44.8 °C
Lower predicted boiling point may simplify distillative purification at scale.
Predicted values; experimental confirmation recommended.
Boiling point Process chemistry Purification Distillation

Optimal R&D and Procurement Application Scenarios for 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS 151734-01-9)


Next-Generation SDHI Fungicide Lead Optimization Requiring 5-Position Electronegative Substitution

Agrochemical discovery teams seeking to explore chemical space beyond the mature 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold (which underpins fluxapyroxad, bixafen, pydiflumetofen, sedaxane, and isopyrazam) can use this compound as a direct entry into the underexplored 5-fluoro-3-trifluoromethyl series. 3D-QSAR evidence indicates that electronegative 5-position substitution enhances SDHI target engagement [1], and the reduced HBA count (4 vs. 6) may improve selectivity relative to non-fluorinated analogs [2]. The building block is commercially available at 98% purity from multiple vendors, enabling rapid SAR exploration.

Fragment-Based and Structure-Based Drug Design Against Fungal Succinate Dehydrogenase

The combination of a 5-fluoro substituent (providing both electronegativity and a minimal steric footprint relative to Cl or Br) and a 3-trifluoromethyl group (strong electron-withdrawing, lipophilic) makes this compound an ideal core scaffold for computational docking studies against SDH crystal structures. The LogP of 1.28 predicts favorable ligand efficiency indices when coupled to diverse amine fragments via the carboxylic acid handle . Procurement of this specific building block, rather than the non-fluorinated or 3-difluoromethyl alternatives, enables direct interrogation of fluorine-specific binding interactions in the SDH ubiquinone-binding pocket.

Diversification of Agrochemical Patent Portfolios via Scaffold Hopping

For agrochemical companies seeking to differentiate their SDHI fungicide patent estate from the crowded 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide space, this compound offers a scaffold-hopping opportunity. The 5-fluoro-3-trifluoromethyl substitution pattern is distinct from all currently commercialized SDHI fungicide intermediates [1]. Procurement of research quantities enables the rapid generation of novel carboxamide libraries for freedom-to-operate evaluation and lead identification.

Physicochemical Property Optimization in Parallel Library Synthesis

Medicinal and agrochemical chemistry teams conducting parallel amide coupling libraries can select this building block to systematically vary LogP and HBA profile in the final carboxamide products. The ΔLogP of +0.4 to +0.7 versus common alternatives provides a measurable shift in compound lipophilicity without altering the TPSA (constant at 55.1 Ų across the series) [2]. This decoupling of lipophilicity from polar surface area is a valuable tool for multiparameter optimization of ADME properties in fungicide development programs.

Application
Selection Property
Validation Focus
SDHI lead optimization with 5-position substitution
5-Fluoro-3-trifluoromethyl core with pre-installed electronegative group
SAR-driven target engagement in SDH enzymatic assays
Structure-based design against fungal SDH
Minimal fluoro steric footprint combined with strong electron withdrawal
Fluorine-specific binding interactions in ubiquinone pocket
Agrochemical patent differentiation by scaffold hopping
Underexplored 5-F-3-CF3 substitution pattern distinct from commercialized intermediates
Freedom-to-operate evaluation and structural novelty assessment
Parallel amide library synthesis for multiparameter ADME tuning
Decoupled modulation of lipophilicity and polar surface area (TPSA constant 55.1 Ų)
Lipophilicity-HBA profile optimization across carboxamide series
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